molecular formula C14H11BrN2O2S2 B2845213 (E)-5-bromo-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 441291-40-3

(E)-5-bromo-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2845213
CAS No.: 441291-40-3
M. Wt: 383.28
InChI Key: HAHLMMDRQRWLIP-JQIJEIRASA-N
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Description

(E)-5-bromo-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-bromo-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of thiophene-2-carboxamide followed by the condensation with 4-methoxy-3-methylbenzo[d]thiazole. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-5-bromo-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

(E)-5-bromo-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-5-bromo-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide stands out due to its unique combination of a thiophene ring and a benzo[d]thiazole moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-bromo-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S2/c1-17-12-8(19-2)4-3-5-9(12)21-14(17)16-13(18)10-6-7-11(15)20-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHLMMDRQRWLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(S3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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